molecular formula C15H11O2+ B1208221 3-Hydroxy-2-phenylchromenylium

3-Hydroxy-2-phenylchromenylium

Cat. No. B1208221
M. Wt: 223.25 g/mol
InChI Key: IYLGOENUAIGTQA-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-2-phenylchromenylium is an anthocyanidin cation that is flavylium substituted by a hydroxy group at position 3.

Scientific Research Applications

Photophysical and Chemical Properties

  • Spectral and Physico-Chemical Characteristics : The study of 6,7-dihydroxy-4-methyl-2-phenylchromenylium salts revealed insights into how the nature of anions influences physico-chemical properties like solubility, solvatochromism, and spectral characteristics. This research is crucial for understanding the behavior of such compounds under different conditions (Barbalat, Chebotarev, & Snigur, 2020).

Biological Evaluation

  • Cytotoxic Agents in Cancer Research : A study on novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties demonstrated significant cytotoxic activity against various human cancer cell lines. This suggests the potential of such compounds in developing new cancer treatments (Liu, Shen, Li, Tian, & Quan, 2017).

Photochemical Properties

  • Fluorescent Sensing and Solar Cell Applications : Research on hemicyanine derivatives related to phenylchromenylium showed that they could be used in dye-sensitized solar cells and as fluorescent sensors. This indicates their utility in renewable energy and sensing technologies (Yao, Shan, Li, Yin, & Huang, 2003).

Polymerization and Material Science

  • Polymerization Catalysts : A study on o-aryloxide-N-heterocyclic carbene p-cymene ruthenium complexes related to phenylchromenylium showed their effectiveness in ring-opening metathesis polymerization (ROMP) of norbornene. This research is significant for the development of new materials and polymers (Kong, Xu, Song, & Wang, 2012).

properties

Product Name

3-Hydroxy-2-phenylchromenylium

Molecular Formula

C15H11O2+

Molecular Weight

223.25 g/mol

IUPAC Name

2-phenylchromenylium-3-ol

InChI

InChI=1S/C15H10O2/c16-13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-10H/p+1

InChI Key

IYLGOENUAIGTQA-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C=C2O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-2-phenylchromenylium
Reactant of Route 2
3-Hydroxy-2-phenylchromenylium
Reactant of Route 3
3-Hydroxy-2-phenylchromenylium
Reactant of Route 4
3-Hydroxy-2-phenylchromenylium
Reactant of Route 5
3-Hydroxy-2-phenylchromenylium
Reactant of Route 6
3-Hydroxy-2-phenylchromenylium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.